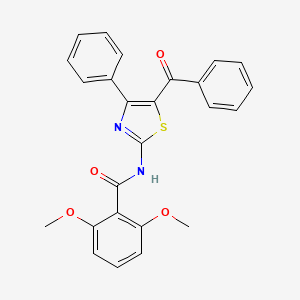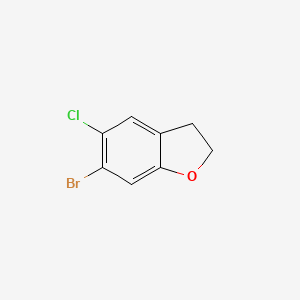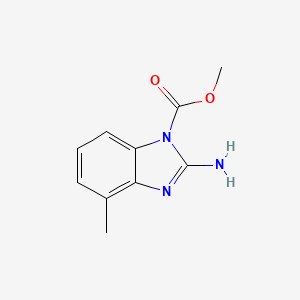
N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide” is a complex organic compound that contains several functional groups and rings, including a furan ring, a pyrazole ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan ring, a five-membered aromatic ring with an oxygen atom, and the pyrazole ring, a five-membered ring with two nitrogen atoms, would contribute to the compound’s aromaticity .Chemical Reactions Analysis
This compound, like other similar compounds, could undergo a variety of chemical reactions. For instance, cyanoacetohydrazides can be used as precursors in reactions leading to the construction of heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the furan and pyrazole rings could contribute to its aromaticity and potentially its reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Several studies have been conducted on the synthesis and crystal structure analysis of acetamide derivatives. For example, one study synthesized a compound related to the requested chemical, focusing on its crystal structure and biological activity, revealing moderate herbicidal and fungicidal activities. This study demonstrates the interest in understanding the structural properties of acetamide derivatives to explore their potential applications in agriculture and medicine (Hu Jingqian et al., 2016).
Coordination Chemistry and Antioxidant Activity
Research into coordination complexes constructed from pyrazole-acetamide derivatives has shown that such compounds can exhibit significant antioxidant activity. A study synthesized novel Co(II) and Cu(II) coordination complexes and evaluated their antioxidant properties in vitro, highlighting the potential therapeutic applications of these complexes (K. Chkirate et al., 2019).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of aminophenols, leading to compounds like N-(2-hydroxyphenyl)acetamide, is crucial for synthesizing certain antimalarial drugs. This process, involving various acyl donors and optimization of reaction conditions, underscores the role of acetamide derivatives in pharmaceutical manufacturing (Deepali B Magadum & G. Yadav, 2018).
Pyrolysis and Characterization of Biomolecules
A study on the pyrolysis of N-acetylglucosamine highlighted the formation of acetamidofurans and acetamidopyrones, indicating the potential of such reactions in elucidating the structural components of biological and geochemical samples. This research could have implications for understanding the thermal degradation of biomolecules and their analytical detection (R. Franich et al., 1984).
Antimicrobial Activity
Pyrazoline derivatives synthesized from the cyclization of certain precursors have shown promising antibacterial activities. This line of research investigates the potential of acetamide derivatives in developing new antimicrobial agents, which is critical in the context of rising antibiotic resistance (M. Rani et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[2-acetyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11(21)18-14-7-5-13(6-8-14)15-10-16(17-4-3-9-23-17)20(19-15)12(2)22/h3-9,16H,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPBFEBODDVRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(4-bromophenyl)-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2770488.png)
![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2770489.png)
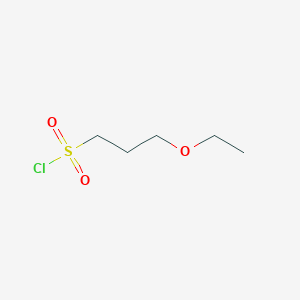
![Methyl 2-amino-2-[3-(3-methoxypropyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2770491.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-cyclobutyl-2,2-difluorocyclopropyl)methanone;hydrochloride](/img/structure/B2770494.png)
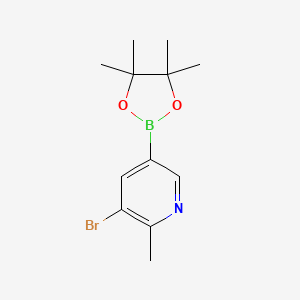
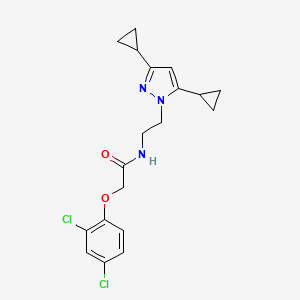
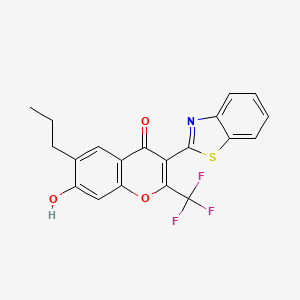
![6-methyl-N-[2-(4-methylphenyl)ethyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2770500.png)
![N-[(4-methoxyphenyl)methyl]-6-[8-oxo-6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2770501.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B2770504.png)
